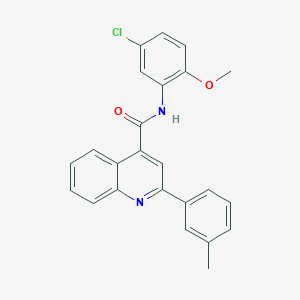![molecular formula C16H14N2O6 B334936 Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B334936.png)
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methoxy group, and a benzoyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the meta position relative to the methoxy group.
Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form methyl 3-nitro-4-methoxybenzoate.
Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to carry out the nitration step.
Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency.
Automated Amidation: Utilizing automated systems for the amidation step to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-({3-nitro-4-methoxybenzoyl}amino)benzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzoyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-nitro-4-methoxybenzoate: Similar structure but lacks the benzoylamino group.
Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate: Reduced form of the compound with an amino group instead of a nitro group.
Methyl 4-({3-nitro-4-hydroxybenzoyl}amino)benzoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and a methoxy group on the benzoylamino moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H14N2O6 |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-14-8-5-11(9-13(14)18(21)22)15(19)17-12-6-3-10(4-7-12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |
Clave InChI |
HWXYIKDQCURJDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


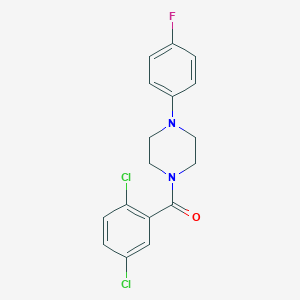
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B334855.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B334857.png)
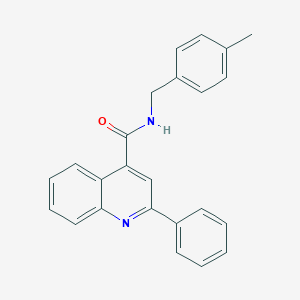
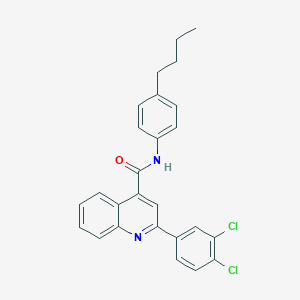
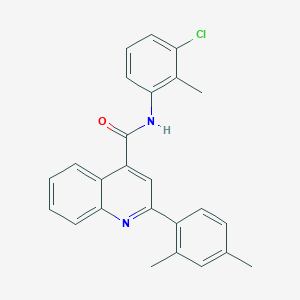
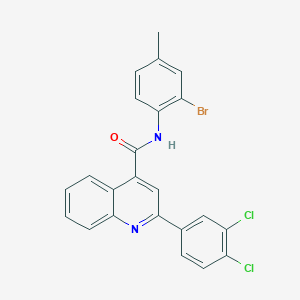
![N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334865.png)
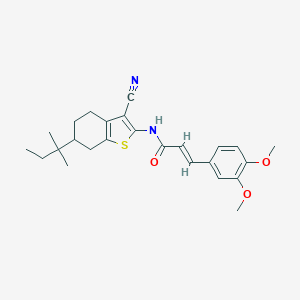
![Propyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334872.png)
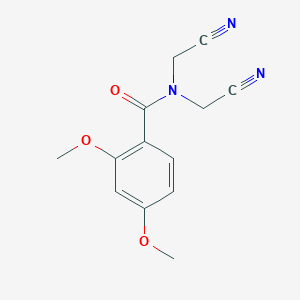
-yl)methanone](/img/structure/B334875.png)

